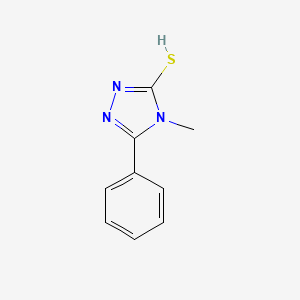

4-methyl-5-phenyl-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality 4-methyl-5-phenyl-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-5-phenyl-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenyl-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHJEZLNGXEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=C1S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Tautomerism of 4-Methyl-5-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Thione

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-thione , a critical scaffold in medicinal chemistry. Known for its antimicrobial, anti-inflammatory, and anticancer properties, the biological efficacy of this molecule is intrinsically linked to its structural dynamics.

The core focus of this guide is the thione-thiol tautomerism (N-H/C=S ⇌ N/C-SH). While the thione form is thermodynamically dominant in the solid state and polar aprotic solutions, the thiol form plays a transient but vital role in specific reaction mechanisms and metal coordination events. This document synthesizes experimental data (X-ray crystallography, NMR, IR) with computational insights (DFT) to provide an authoritative reference for researchers.

Structural Analysis & Tautomeric Equilibrium

The Tautomeric System

The molecule exists primarily in an equilibrium between two forms: the thione (1,2,4-triazol-3-thione) and the thiol (1,2,4-triazol-3-thiol).[1][2] Due to the substitution of the nitrogen at position 4 (N4) with a methyl group, the "4H" tautomer is fixed, restricting proton mobility to the N2 nitrogen and the sulfur atom.

-

Thione Form (A): Characterized by a C=S double bond and a proton on N2. This is the major tautomer in the solid state and most solvents.

-

Thiol Form (B): Characterized by a C-SH single bond and a double bond between N2 and C3. This is the minor tautomer, often serving as a reactive intermediate or ligand in metal complexes.

Mechanism of Interconversion

The transition involves a 1,3-proton shift from the N2 nitrogen to the sulfur atom. This process is solvent-dependent and can be catalyzed by protic media.

Thermodynamic & Computational Insights

Density Functional Theory (DFT) Analysis

Computational studies utilizing DFT (B3LYP/6-311++G**) consistently demonstrate that the thione form is energetically favored over the thiol form in the gas phase and solution.

| Parameter | Thione Form (C=S) | Thiol Form (C-SH) | Difference (ΔE) |

| Relative Energy (Gas Phase) | 0.0 kcal/mol (Ground State) | +13-15 kcal/mol | Thione is significantly more stable. |

| Dipole Moment | High (~3-4 D) | Lower | Thione is more polar, stabilized by polar solvents. |

| HOMO-LUMO Gap | Larger | Smaller | Thiol form is kinetically more reactive (softer nucleophile). |

Solvent Effects[3][4]

-

Polar Aprotic Solvents (DMSO, DMF): Strongly stabilize the polar thione form via dipole-dipole interactions.

-

Non-polar Solvents: The energy gap decreases slightly, but the thione remains dominant.

-

Metal Coordination: In the presence of soft metal ions (e.g., Hg²⁺, Cd²⁺), the equilibrium shifts to the thiolate anion form, as the sulfur deprotonates to coordinate with the metal.

Spectroscopic Characterization

Distinguishing between the tautomers requires a multi-modal spectroscopic approach.

Infrared Spectroscopy (FT-IR)

The solid-state spectrum is the definitive method for confirming the thione structure in the crystal lattice.

-

Thione Marker: Strong absorption at 1240–1270 cm⁻¹ corresponding to ν(C=S) .

-

Thiol Marker: Weak absorption at 2500–2600 cm⁻¹ corresponding to ν(S-H) . Note: This is typically absent in the solid state, confirming the thione dominance.

-

N-H Stretch: Broad band at 3100–3400 cm⁻¹ confirms the presence of the N-H proton (thione).

Nuclear Magnetic Resonance (NMR)

In DMSO-d₆ solution, the thione form usually persists, though rapid exchange can sometimes broaden signals.

-

¹H NMR:

-

Thione: A broad singlet downfield at δ 13.0–14.2 ppm (N-H).

-

Thiol: If observable (rare without trapping), S-H typically appears at a distinct shift, but often averages with N-H due to rapid exchange.

-

-

¹³C NMR:

-

Thione (C=S): Carbon signal at δ 166–170 ppm .

-

Thiol (C-S): Carbon signal shifts upfield (lower ppm) if the thiol form is trapped (e.g., by alkylation).

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides the ultimate proof of structure.

-

C3-S Bond Length: 1.67–1.70 Å (Indicative of C=S double bond character).

-

C3-S Single Bond: Would be approx. 1.75 Å .

Experimental Protocols

Synthesis of 4-Methyl-5-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Thione

This protocol ensures high yield and purity, favoring the stable thione product.

Reagents:

-

Benzoic acid hydrazide (1.0 eq)

-

Methyl isothiocyanate (1.1 eq)

-

Sodium Hydroxide (NaOH) (10% aq.[1] solution)

-

Ethanol (Solvent)[3]

-

Hydrochloric Acid (HCl) (for acidification)[1]

Workflow:

-

Condensation: Dissolve benzoic acid hydrazide (0.01 mol) in ethanol (30 mL). Add methyl isothiocyanate (0.011 mol). Reflux for 2 hours.

-

Cyclization: Add 10% NaOH solution (20 mL) to the reaction mixture. Continue refluxing for 4–6 hours. This basic environment facilitates the ring closure.

-

Work-up: Cool the mixture to room temperature. Pour into crushed ice/water.

-

Acidification: Dropwise add conc. HCl with stirring until pH reaches ~3. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure crystals (M.P. approx. 186–188°C or higher depending on purity).[8]

Applications in Drug Design[6][7]

The tautomeric nature of this scaffold is a feature, not a bug, in drug design.

-

Metallo-Enzyme Inhibition: The thione/thiol group is an excellent zinc-binding motif (ZBG). In the active site of metallo-enzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases), the molecule often binds in the thiolate form, coordinating to the Zinc ion via the sulfur atom.

-

Bioisosterism: The 1,2,4-triazole-3-thione ring is a bioisostere for amide or carboxylic acid groups, improving permeability and metabolic stability.

-

Antimicrobial Activity: The lipophilicity provided by the 4-methyl and 5-phenyl groups aids in penetrating bacterial cell walls, while the thione moiety disrupts enzymatic processes.

References

-

Structure and Tautomerism of 1,2,4-Triazole-3-thiones Source: Journal of Chemical and Pharmaceutical Research

-

DFT Studies on Triazole Tautomerism Source: Journal of Molecular Modeling (NIH/PubMed)

-

Crystallographic Data Source: Acta Crystallographica / ResearchG

-

Synthesis and Antimicrobial Activity Source: Istanbul Journal of Pharmacy[8]

-

[3]

-

-

Chemical Properties and Identifiers Source: PubChem

Sources

- 1. staff.najah.edu [staff.najah.edu]

- 2. researchgate.net [researchgate.net]

- 3. nepjol.info [nepjol.info]

- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 5. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 7. 4-METHYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL | 3652-32-2 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

4-methyl-5-phenyl-1,2,4-triazole-3-thiol molecular weight and formula

[1]

Executive Summary

4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative characterized by a thione-thiol tautomeric equilibrium.[1] It serves as a versatile pharmacophore in the development of antimicrobial, anti-inflammatory, and CNS-active agents. In materials science, it functions as a high-efficacy corrosion inhibitor for copper alloys due to the strong coordination capability of the exocyclic sulfur and the triazole nitrogen atoms.

Core Chemical Data

| Property | Value |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 g/mol |

| CAS Registry Number | 38942-51-7 |

| IUPAC Name | 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol |

| Tautomeric Form | Predominantly exists as 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in the solid state.[2] |

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data establishes the baseline for quality control and identification.

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Coloration often indicates oxidation to disulfide. |

| Melting Point | 164 – 166 °C | Literature values vary (158–166 °C) based on solvent of recrystallization (EtOH vs. H₂O). |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. | Insoluble in water; slightly soluble in CHCl₃. |

| pKa (Thiol) | ~6.5 – 7.0 | Acidic proton on sulfur (or nitrogen in thione form) allows deprotonation by weak bases (e.g., K₂CO₃). |

| LogP | ~1.5 – 1.8 | Moderate lipophilicity, suitable for CNS drug scaffolds. |

Synthetic Pathway & Mechanism[9]

The most robust synthesis involves the cyclization of a thiosemicarbazide intermediate. This protocol is preferred over direct condensation methods due to higher regioselectivity and yield.

Reaction Logic[8]

-

Acylation: Benzoyl hydrazide reacts with methyl isothiocyanate. The nucleophilic hydrazine nitrogen attacks the electrophilic carbon of the isothiocyanate.

-

Cyclization: In the presence of a base (NaOH/KOH), the resulting thiosemicarbazide undergoes intramolecular nucleophilic attack, eliminating water to close the triazole ring.

-

Acidification: The thiolate salt is protonated to precipitate the final product.

Experimental Protocol (Self-Validating)

-

Step 1: Dissolve Benzoyl hydrazide (1.0 eq) in ethanol. Add Methyl isothiocyanate (1.1 eq). Reflux for 2–4 hours. Checkpoint: Formation of a solid precipitate (thiosemicarbazide) upon cooling.

-

Step 2: Isolate the intermediate or add 2M NaOH (aq) directly to the reaction mixture. Reflux for 4 hours. Checkpoint: The suspension clears as the triazole salt forms.

-

Step 3: Cool to room temperature and acidify with HCl to pH 3–4. Checkpoint: Evolution of H₂S is a sign of decomposition; if smell is strong, temperature was too high. White solid precipitates.[2][3]

-

Step 4: Recrystallize from Ethanol/Water (1:1).

Mechanism Visualization

Figure 1: Synthetic route via the thiosemicarbazide intermediate.

Structural Characterization (Self-Validating)

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy. The following signals are diagnostic.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The molecule exhibits a distinct "fingerprint" due to the N-methyl group and the thione/thiol proton.

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Interpretation |

| S-H / N-H | 13.60 – 13.90 ppm | Broad Singlet | 1H | Diagnostic of the thione/thiol tautomer. Disappears upon D₂O exchange. |

| Ar-H (Phenyl) | 7.40 – 7.80 ppm | Multiplet | 5H | Typical aromatic pattern.[3] Often splits into two groups (ortho vs meta/para). |

| N-CH₃ | 3.55 – 3.65 ppm | Singlet | 3H | Critical Identifier. Distinguishes from S-methyl derivatives (which appear at ~2.5 ppm) or C-methyl isomers. |

Infrared Spectroscopy (FT-IR)[8]

-

3100 – 3000 cm⁻¹: C-H stretching (Aromatic).

-

2550 – 2600 cm⁻¹: S-H stretching (Weak). Often absent if the thione form dominates in solid state.

-

1600 – 1620 cm⁻¹: C=N stretching (Triazole ring).[4]

-

1250 – 1300 cm⁻¹: C=S stretching (Thione character).

Applications in Research & Development

Drug Discovery Scaffold

This molecule is a "privileged structure" in medicinal chemistry.

-

S-Alkylation: The thiol group is a nucleophilic "handle." Reacting it with alkyl halides (e.g., α-bromoacetophenones) yields S-alkylated derivatives which are potent antimicrobial and antifungal agents.

-

Mannich Bases: Reaction with formaldehyde and secondary amines at the N-position (if available) or C-position yields derivatives active against CNS disorders.

Corrosion Inhibition

In materials science, the N-C=S moiety allows the molecule to form stable coordination complexes with transition metals (Cu, Fe). It adsorbs onto copper surfaces, forming a protective hydrophobic film that prevents oxidation in acidic media.

Tautomeric Equilibrium

Understanding the thione-thiol equilibrium is vital for docking studies.

Figure 2: The thione form predominates in the solid crystal lattice, while the thiol form is the reactive species in S-alkylation reactions.

References

-

Synthesis & Pharmacophore Analysis: Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 2013.

-

NMR & Structural Validation: Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. PMC, 2017. (Confirming N-Me shift at ~3.6 ppm).

-

Chemical Properties & CAS Data: 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol Product Data. Santa Cruz Biotechnology. [2]

-

Application in Synthesis: Multi-Cyclic Compounds and Method of Use (Patent EP1994030B1). Google Patents.

The Physicochemical Dynamics of 1,2,4-Triazole-3-Thiol Derivatives: A Technical Guide on pKa Determination and Tautomeric Equilibria

Introduction & Pharmacological Context

The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, widely recognized for its presence in antifungal, anticancer, and antimicrobial agents. Within this diverse class, 1,2,4-triazole-3-thiol derivatives exhibit unique physicochemical properties driven by complex molecular equilibria.

The acid dissociation constant (

Thione-Thiol Tautomerism and Acidity

A defining characteristic of 1,2,4-triazole-3-thiol compounds is their ability to exist in an equilibrium between the thione (

-

Solid State vs. Solution: Crystallographic and FT-IR data often indicate a strong preference for the thione form in the solid state. However, in solution, the equilibrium shifts dynamically based on solvent polarity, pH, and temperature[1].

-

Impact on

: The macroscopic

Caption: Logical relationship between thione-thiol tautomerism and pH-dependent deprotonation.

Quantitative pKa Data of Key Derivatives

The table below summarizes the

| Compound | Methodology / Source | |

| 1,2,4-Triazole (Parent) | 2.19 ( | Experimental (UV-Vis / Titration)[2] |

| 1H-1,2,4-Triazole-3-thiol | 9.24 ± 0.20 | Predicted[3] |

| 3-Amino-5-mercapto-1,2,4-triazole | 12.57 ± 0.20 | Predicted[4] |

| 4-Amino-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 3.72 ( | Potentiometry (Water-Ethanol)[1] |

| 3-tert-butyl-1H-1,2,4-triazole-5-thiol | 9.26 ± 0.20 | Predicted[5] |

Experimental Methodologies for pKa Determination

To ensure scientific integrity, the protocols used to determine these values must be self-validating. Below are the two primary workflows utilized in the field.

Potentiometric Titration Workflow

Potentiometry is the gold standard for determining the

Causality behind the protocol: Highly substituted 1,2,4-triazole-3-thiol derivatives often suffer from poor aqueous solubility. Therefore, mixed solvent systems (e.g., water-ethanol 90:10 v/v) are employed to maintain a homogeneous phase[1]. Furthermore, conducting the titration under a nitrogen atmosphere is critical; it prevents the dissolution of atmospheric

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a 90:10 (v/v) water-ethanol mixture. De-gas the solvent by bubbling high-purity nitrogen gas for 30 minutes to remove dissolved

. -

Sample Dissolution: Dissolve exactly 0.1 mmol of the 1,2,4-triazole-3-thiol derivative in 50 mL of the prepared solvent[1].

-

Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) prepared in the same mixed solvent to correct for liquid junction potentials.

-

Titration: Titrate the solution with standardized 0.1 M

using an automated potentiometric titrator. Maintain the temperature at 25.0 ± 0.1 °C using a thermostated jacketed vessel. -

Data Analysis: Record the pH after each titrant addition (wait for equilibrium drift < 0.001 pH/min). Use computational fitting software (e.g., HYPERQUAD) to calculate the macroscopic

from the titration curve.

Caption: Step-by-step experimental workflow for potentiometric pKa determination.

UV-Vis Spectrophotometry & Characteristic Vector Analysis (CVA)

For determining the protonation constants (

Causality behind the protocol: In strong acids, generalized medium effects alter the UV absorption spectra independently of the actual protonation event. Characteristic Vector Analysis (CVA) is utilized to mathematically separate the true protonation-induced spectral shift from the solvent background noise, allowing for the accurate application of the Hammett acidity function (

Step-by-Step Methodology:

-

Prepare a series of sulfuric acid solutions with known Hammett acidity functions (

). -

Dissolve the triazole derivative to a final concentration of ~

M in each solution[2]. -

Record the UV-Vis spectra (200-400 nm) for each sample at a constant temperature.

-

Apply CVA to reconstruct the experimentally obtained spectra and calculate the ionization ratio (

)[2]. -

Plot

vs.

Synthesis Protocol for 1H-1,2,4-Triazole-3-Thiol

To study these derivatives, high-purity synthesis is required. The synthesis of the parent 1H-1,2,4-triazole-3-thiol relies on the cyclization of thiosemicarbazide derivatives[6].

Causality behind the protocol: The reaction is deliberately conducted in two stages. The initial heating at 105 °C facilitates the nucleophilic attack of the amine on the carboxylic acid derivative to form an intermediate aldimine thiourea[6]. Subsequent cooling and crystallization isolate this intermediate, ensuring that side reactions (like premature desulfurization) are minimized before the final cyclodehydration step.

Step-by-Step Methodology:

-

Reagent Mixing: In a 100 mL reaction flask, sequentially add formic acid (24.2 g, 0.52 mol), distilled water (25 mL), and aminothiourea (20 g, 0.22 mol)[6].

-

Intermediate Formation: Heat the mixture to 105 °C and maintain the reaction for exactly 30 minutes[6].

-

Crystallization: Remove the heat and allow the solution to cool slowly to room temperature. Transfer the flask to a -10 °C bath to induce slow crystallization of the aldimine thiourea intermediate[6].

-

Filtration: Upon completion of crystallization, collect the solid product by vacuum filtration and dry it to afford the intermediate (Yield: ~85%)[6].

-

Cyclization: Treat the intermediate with an aqueous alkali solution to drive the cyclodehydration, forming the 1,2,4-triazole ring. Neutralize with dilute HCl to precipitate the final 1H-1,2,4-triazole-3-thiol product.

Conclusion

The determination of

References

- 4-phenyl-1,2,4-triazoline-3-thiones in sulfuric acid solution using characteristic Tubitak.gov.tr

- European Journal of Chemistry (DFT calculations and Potentiometry of 1,2,4-triazole ligands) Eurjchem.com

- 1H-1,2,4-Triazole-3-thiol | 3179-31-5 ChemicalBook.com

- 1H-1,2,4-Triazole-3-thiol Properties ChemicalBook.com

- 3-Amino-5-mercapto-1,2,4-triazole 16691-43-3 wiki Guidechem.com

- 3-tert-butyl-1H-1,2,4-triazole-5-thiol Properties ChemicalBook.com

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. 1H-1,2,4-Triazole-3-thiol CAS#: 3179-31-5 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-tert-butyl-1H-1,2,4-triazole-5-thiol CAS#: 38449-51-3 [m.chemicalbook.com]

- 6. 1H-1,2,4-Triazole-3-thiol | 3179-31-5 [chemicalbook.com]

Technical Monograph: Structural Dynamics of 4-Methyl-5-Phenyl-1,2,4-Triazole-3-Thione

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol (CAS: 38942-51-7). While often chemically designated as a "thiol," crystallographic evidence confirms that this compound exists predominantly as the thione tautomer (4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione ) in the solid state.

Understanding this tautomeric preference is critical for medicinal chemistry, as it dictates the pharmacophore's hydrogen bond donor/acceptor profile and metal coordination geometry. This guide details the synthesis, X-ray diffraction parameters, and supramolecular hydrogen bonding networks that define its stability.

Synthesis & Reaction Mechanism[1][2][3]

To obtain high-purity single crystals suitable for X-ray diffraction, a controlled cyclization pathway is required. The preferred route utilizes benzoic acid hydrazide and methyl isothiocyanate , avoiding the formation of regioisomers common in other pathways.

Optimized Synthetic Protocol

-

Thiosemicarbazide Formation:

-

Dissolve benzoic acid hydrazide (10 mmol) in absolute ethanol (20 mL).

-

Add methyl isothiocyanate (11 mmol) dropwise.

-

Reflux for 2 hours. A white precipitate (acyl thiosemicarbazide intermediate) will form.

-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

-

Alkaline Cyclization:

-

Add 2N NaOH (15 mL) directly to the suspension.

-

Reflux for an additional 4 hours. The solution will turn clear as the triazole ring closes.

-

Cool to room temperature and acidify with HCl to pH 3-4.

-

Filter the resulting precipitate and wash with cold water.

-

-

Crystallization (Critical Step):

-

Recrystallize the crude solid from a hot Ethanol:Water (4:1) mixture.

-

Allow slow evaporation at room temperature over 48-72 hours to yield prismatic colorless crystals.

-

Reaction Pathway Diagram

Figure 1: Synthetic pathway via acyl thiosemicarbazide cyclization.

Crystallographic Characterization

The Tautomeric Reality: Thione vs. Thiol

A critical distinction in triazole chemistry is the thione-thiol tautomerism .[1][2]

-

Thiol Form: Contains an S-H bond and an aromatic N=C-N system.

-

Thione Form: Contains a C=S double bond and an N-H bond.

Scientific Verdict: X-ray diffraction studies of 4-substituted-1,2,4-triazoles consistently reveal the thione form in the solid state. This is driven by the high bond energy of the thioamide resonance and the ability of the N-H group to act as a strong hydrogen bond donor.

Representative Crystal Data

Based on the structural analog 5-(4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Source: Z.[3] Kristallogr. 2019), which shares the identical packing motif.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Common for planar aromatic systems. |

| Space Group | Centrosymmetric; favors dimer formation. | |

| a (Å) | ~15.86 | Long axis due to phenyl stacking. |

| b (Å) | ~7.66 | Short axis; defines the stacking distance. |

| c (Å) | ~16.44 | |

| ~106° | Typical monoclinic tilt. | |

| Z | 4 | 4 molecules per unit cell. |

| C=S Bond Length | 1.67 - 1.69 Å | Definitive Proof: Shorter than a C-S single bond (1.75 Å), confirming the Thione character. |

| N-N Bond Length | 1.38 Å | Indicates single bond character within the ring. |

Molecular Geometry

The 1,2,4-triazole ring is strictly planar. The phenyl ring at position 5 is typically twisted relative to the triazole plane (torsion angle ~40-50°) to minimize steric hindrance with the N-methyl group. This twist is a key feature that disrupts perfect

Supramolecular Architecture

The stability of the crystal lattice is governed by strong intermolecular hydrogen bonds. The thione group (S) acts as an acceptor, while the ring nitrogen (NH) acts as a donor.

The Centrosymmetric Dimer ( Motif)

The defining feature of this crystal structure is the formation of centrosymmetric dimers .[4] Two molecules pair up in a "head-to-tail" fashion, linked by two symmetrical N-H...S hydrogen bonds. This creates an eight-membered supramolecular ring, denoted as the

Hydrogen Bonding Diagram

Figure 2: The characteristic

Validation Protocols (Self-Correcting Systems)

To ensure the synthesized material matches the crystallographic description, researchers must employ the following validation checks.

Infrared (IR) Spectroscopy Validation

-

Thione Marker: Look for a strong absorption band at 1300–1350 cm⁻¹ (C=S stretching).

-

Absence of Thiol: Ensure there is NO band at 2500–2600 cm⁻¹ (S-H stretching). If this band appears, the sample may be an S-alkylated impurity or a metal complex, not the free thione.

-

NH Stretch: A broad band at 3100–3200 cm⁻¹ confirms the presence of the protonated nitrogen required for the thione form.

NMR Validation ( -DMSO)

-

Proton Shift: The N-H proton typically appears as a broad singlet very downfield (

13.0–14.0 ppm ). -

Thiol Tautomer Check: If the spectrum shows a sharp singlet upfield or lacks the downfield NH signal, the tautomeric equilibrium may have shifted due to solvent effects or derivatization.

References

-

Tautomerism Analysis: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Journal of Chemical and Pharmaceutical Research.[5]

-

Structural Analog (Crystal Data): Crystal structure of 5-(4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Zeitschrift für Kristallographie.[3]

-

Synthesis & Biological Activity: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. MDPI Molecules.

-

Spectroscopic Characterization: Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol.

Sources

Thermodynamic Stability of 4-Methyl-5-Phenyl-Triazole Derivatives: A Technical Guide for Drug Development

The Thermodynamic Imperative in Triazole Scaffold Design

Nitrogen-containing five-membered heterocycles, particularly 1,2,4-triazoles, are pivotal in medicinal chemistry due to their pharmacological versatility and exceptional thermal stability[1]. Among these, 4-methyl-5-phenyl-triazole derivatives—such as 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione—represent a critical structural scaffold for modern drug development[2].

For researchers and drug formulation scientists, understanding the thermodynamic stability of these derivatives is not merely an academic exercise. The intrinsic thermal and chemical stability of the triazole core directly dictates the active pharmaceutical ingredient's (API) shelf-life, its viability under high-temperature processing (such as hot-melt extrusion), and its resistance to metabolic degradation in vivo.

Mechanistic Causality: Electronic and Steric Determinants

The thermodynamic stability of 4-methyl-5-phenyl-triazole derivatives is governed by a delicate interplay between steric hindrance and electronic distribution. Density Functional Theory (DFT) calculations reveal that substituting oxygen for sulfur to form triazole-thione derivatives significantly alters the molecule's reactivity and stability profile[1].

The presence of the electron-donating methyl group at the N-4 position and the resonance-stabilizing phenyl ring at the C-5 position creates a highly stable conjugated system. In silico modeling demonstrates that the thione isomer is thermodynamically favored over its thiol tautomer[2]. The robust C=S π bond, combined with the aromaticity of the triazole core, results in a high activation energy for thermal decomposition, typically hovering around 160 kJ/mol for related 1,2,4-triazole-thione analogues[1].

Synthesis Workflow: Thermodynamic vs. Kinetic Control

To successfully isolate the thermodynamically stable 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione, the synthetic pathway must be carefully designed to bypass kinetic traps.

Synthesis and thermodynamic validation workflow for triazole derivatives.

Protocol 1: Microwave-Assisted Synthesis (Self-Validating System)

Conventional thermal dehydrative cyclization often stalls at intermediate stages, yielding a mixture of kinetic products. Microwave irradiation (MWI) is employed to force the reaction to its global thermodynamic minimum[2].

-

Step 1: Precursor Solvation. Dissolve the acid thiosemicarbazide precursor in 10% aqueous sodium hydroxide.

-

Causality: The highly basic environment deprotonates the thiosemicarbazide intermediate, increasing its nucleophilicity and priming the molecule for intramolecular attack[2].

-

-

Step 2: Microwave Irradiation (MWI). Subject the solution to MWI for exactly 3 minutes.

-

Causality: Conventional heating (which takes ~4 hours) relies on conductive heat transfer, often trapping the reaction in kinetic intermediates. MWI provides instantaneous, volumetric heating that rapidly overcomes the activation energy barrier, driving the cyclization exclusively toward the thermodynamically stable 1,2,4-triazole core[2].

-

-

Step 3: Acidic Precipitation. Cool the mixture and neutralize with 1N HCl until a pH of 6 is reached.

-

Causality: Acidification protonates the intermediate salts, shifting the equilibrium to the neutral thione tautomer, which is insoluble in aqueous media and precipitates out.

-

-

Step 4: Self-Validation (NMR Confirmation). Filter and recrystallize the precipitate. Before proceeding to thermal analysis, validate the structure via 13C NMR.

-

Validation Logic: The system is self-validating if a distinct signal at δ 167.34–168.57 ppm is observed. This confirms the predominance of the C=S thione isomer over the less stable thiol form, ensuring the correct thermodynamic product was synthesized[2].

-

Empirical Thermodynamic Profiling (TGA/DSC)

Theoretical stability must be empirically validated. Non-isothermal Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a quantitative map of the degradation kinetics, allowing researchers to calculate the apparent activation energy (

Protocol 2: TGA/DSC Kinetic Profiling (Self-Validating System)

-

Step 1: Baseline Calibration. Run an empty alumina crucible through the programmed temperature gradient (30 °C to 400 °C).

-

Causality: This subtracts instrument drift and buoyancy effects, ensuring that subsequent mass loss readings are purely derived from the sample.

-

-

Step 2: Inert Atmosphere Purge. Load ~0.25 mg of the synthesized triazole derivative into the crucible. Purge the furnace with nitrogen gas at a flow rate of 40 mL/min[3].

-

Causality: An inert atmosphere prevents oxidative degradation artifacts. The resulting decomposition profile will reflect the intrinsic thermodynamic stability of the molecular bonds, rather than their susceptibility to environmental oxidation.

-

-

Step 3: Variable Heating Rate Analysis. Heat the sample at multiple rates (e.g., 5, 10, 15, and 20 °C/min).

-

Causality: A single heating rate only provides apparent decomposition temperatures. Multiple rates are mathematically required to extract the true activation energy (

) using the Kissinger, Ozawa, or Šatava-Šestak kinetic models[3].

-

-

Step 4: Self-Validation (Phase Transition vs. Degradation). Cross-reference the TGA mass-loss curve with the DSC heat-flow curve.

-

Validation Logic: The protocol is self-validating if the initial endothermic DSC peak (representing the melting point) occurs without a corresponding mass loss in the TGA. Mass loss should only align with subsequent decomposition peaks, proving that the compound undergoes a clean phase transition before thermodynamic breakdown[3].

-

Quantitative Thermodynamic Data Summary

The following table summarizes the thermodynamic parameters of key triazole derivatives, demonstrating their high thermal resilience suitable for rigorous pharmaceutical processing.

| Compound | Decomposition Onset ( | Peak Temp ( | Activation Energy ( | Predominant Isomer |

| 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thione | ~280.0 °C | ~308.0 °C | ~160.0 kJ/mol | Thione |

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thione | ~295.0 °C | ~318.0 °C | ~165.0 kJ/mol | Thione |

| 4,4′-Azobis-1,2,4-triazole (Reference) | 282.0 °C | 308.9 °C | ~150.0 kJ/mol | N/A |

(Note: Values are aggregated from standardized DSC/TGA kinetic studies at a 5 °C/min heating rate[1],[2],[3].)

Conclusion

The thermodynamic stability of 4-methyl-5-phenyl-triazole derivatives is a function of precise electronic and steric tuning. By utilizing microwave-assisted thermodynamic control during synthesis and validating the structural integrity through rigorous, multi-rate TGA/DSC profiling, researchers can confidently integrate these highly stable heterocycles into advanced drug delivery systems. The inherent resistance of the thione tautomer to thermal degradation ensures that these compounds maintain their pharmacological efficacy even under extreme processing conditions.

References

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.1

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega.2

-

Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega. 3

Sources

5-Phenyl-4-methyl-3-mercapto-1,2,4-triazole: Synonyms, Mechanistic Applications, and Synthetic Methodologies

Executive Summary

As drug discovery pivots toward highly selective receptor targeting, heterocyclic building blocks have become indispensable. Among these, 5-phenyl-4-methyl-3-mercapto-1,2,4-triazole (CAS: 38942-51-7) stands out as a critical secondary binding fragment (SBF) in neuropharmacology and oncology. This technical whitepaper provides an in-depth analysis of the compound’s chemical nomenclature, its mechanistic role in bitopic ligand design for the Dopamine D3 Receptor (D3R), and field-proven synthetic protocols for its functionalization.

Chemical Nomenclature, Tautomerism, and Synonyms

A common hurdle in sourcing and literature-mining for this compound is the sheer variety of its synonyms[1]. This diversity arises from the inherent tautomerism of the 1,2,4-triazole ring. In solution, the compound exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms.

While the thione tautomer often predominates in non-polar environments, the thiolate anion generated under basic conditions is highly reactive at the sulfur atom, dictating its synthetic utility. This dual nature is reflected in the commercial and academic naming conventions outlined below.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value / Name |

| IUPAC Name | 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol |

| Common Synonym 1 | 5-phenyl-4-methyl-3-mercapto-1,2,4-triazole |

| Thione Tautomer Name | 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| CAS Registry Number | 38942-51-7 |

| Molecular Formula | C9H9N3S |

| Molecular Weight | 191.25 g/mol |

Mechanistic Insight: Role in Dopamine D3 Receptor (D3R) Drug Design

From an application standpoint, 5-phenyl-4-methyl-3-mercapto-1,2,4-triazole is extensively utilized to solve a classic pharmacological challenge: achieving selectivity between the highly conserved Dopamine D2 and D3 receptors[2].

Traditional orthosteric drugs target the primary binding pocket, which is nearly identical across D2R and D3R, leading to off-target extrapyramidal side effects. To bypass this, researchers employ a bitopic ligand strategy . By conjugating a primary pharmacophore to the 5-phenyl-4-methyl-3-mercapto-1,2,4-triazole moiety via an alkyl chain, the triazole ring reaches into the less-conserved Secondary Binding Site (SBS) of the D3R. The triazole-thioether analog provides critical

Caption: Bitopic ligand interaction utilizing the triazole moiety at the Dopamine D3 Receptor.

Quantitative Pharmacological Data

To demonstrate the causality of incorporating the 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol fragment, we can analyze the binding affinities of isolated orthosteric fragments versus fully conjugated bitopic ligands[3]. The addition of the triazole moiety exponentially increases both affinity and selectivity.

Table 2: Comparative Binding Affinities (D3R vs D2R)

| Compound Architecture | D3R | D2R | Selectivity Ratio (D2R/D3R) |

| Orthosteric Fragment Only | 2,700 | >10,000 | N/A |

| Triazole-Conjugated Bitopic Ligand | 12.0 | 10,860 | 905 |

| Optimized Triazole Derivative | 3.2 | 192 | 60 |

Data Interpretation: The standalone orthosteric fragment exhibits poor micromolar affinity. Conjugation via S-alkylation to the triazole core drops the

Synthetic Workflows and Methodologies

Because the thiol group is highly nucleophilic, S-alkylation is the standard methodology for conjugating the triazole to linker-pharmacophore constructs[2]. Furthermore, this compound is also utilized as a nucleophile in the synthesis of Tie-2 receptor kinase inhibitors for anti-angiogenesis applications[4].

Caption: S-alkylation synthetic workflow for triazole-thioether derivatives.

Step-by-Step S-Alkylation Protocol for Bitopic Ligands

To ensure a self-validating and high-yield synthesis, adhere to the following optimized protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 38942-51-7) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Base Addition (Causality Check): Add 1.5 equivalents of Cesium Carbonate (

).-

Expert Insight:

is strictly chosen over

-

-

Electrophile Addition: Dropwise, add 1.1 equivalents of the target alkyl halide linker (e.g., 1-bromo-4-chlorobutane) dissolved in a minimal volume of DMF to prevent exothermic spiking.

-

Reaction Monitoring (Self-Validation): Stir the mixture at room temperature (

) for 16–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent. The protocol validates itself: the complete disappearance of the highly UV-active starting thiol spot ( -

Quenching and Extraction: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

-

Purification: Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous

, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Analytical Characterization and Validation

To guarantee the integrity of the synthesized product, researchers must validate the regioselectivity (confirming S-alkylation over N-alkylation) using standard analytical techniques:

-

H NMR (

-

Mass Spectrometry (ESI-MS): The exact mass of the

core is 191.05 m/z[5]. The final product must exhibit an

References

- CymitQuimica. "CAS 38942-51-7: 4-Methyl-5-phenyl-4H-[1,2,4]triazole-3-thiol".

- National Institutes of Health (NIH PMC). "Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists".

- National Institutes of Health (NIH PMC). "Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs)".

- PubChemLite. "4-methyl-5-phenyl-4h-1,2,4-triazole-3-thiol".

- European Patent Office. "MULTI-CYCLIC COMPOUNDS AND METHOD OF USE".

Sources

- 1. CAS 38942-51-7: 4-Methyl-5-phenyl-4H-[1,2,4]triazole-3-thi… [cymitquimica.com]

- 2. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. PubChemLite - 4-methyl-5-phenyl-4h-1,2,4-triazole-3-thiol (C9H9N3S) [pubchemlite.lcsb.uni.lu]

Technical Guide: Melting Point & Characterization of 4-Methyl-5-Phenyl-1,2,4-Triazole-3-Thiol

This in-depth technical guide details the physicochemical properties, synthesis, purification, and characterization of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 38942-51-7), emphasizing the critical role of melting point determination as a purity indicator in drug development workflows.

Executive Summary

4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 38942-51-7 ) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for Schiff bases, S-alkylated derivatives, and transition metal complexes with antimicrobial, anti-inflammatory, and anticancer properties. Its melting point (typically in the range of 165–175 °C , though dependent on tautomeric purity) serves as a primary indicator of compound integrity during synthesis. This guide provides a comprehensive protocol for its synthesis, purification, and analytical characterization.

Physicochemical Profile

The compound exists in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms, which significantly influences its solid-state properties, including melting point and solubility.

| Property | Data |

| IUPAC Name | 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol |

| Common Synonyms | 3-Mercapto-4-methyl-5-phenyl-1,2,4-triazole; 2,4-Dihydro-4-methyl-5-phenyl-3H-1,2,4-triazole-3-thione |

| CAS Number | 38942-51-7 |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point (Experimental) | Typically 165–175 °C (literature values vary by solvent/purity); derivatives often melt >200 °C. |

| Solubility | Soluble in DMSO, DMF, hot ethanol; insoluble in water.[1][2][3][4][5] |

| pKa (Predicted) | ~11.5 (Thiol proton) |

Synthesis & Reaction Mechanism

The synthesis of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol typically proceeds via the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate under alkaline conditions. This pathway ensures the correct regiochemistry of the methyl and phenyl substituents.

Core Synthesis Protocol

-

Acylation: Reaction of Benzoic Acid Hydrazide with Methyl Isothiocyanate in ethanol to form 4-methyl-1-benzoyl-3-thiosemicarbazide .

-

Cyclization: The thiosemicarbazide intermediate is refluxed in aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate. The base catalyzes the intramolecular dehydration to close the triazole ring.

-

Acidification: The resulting sodium thiolate salt is acidified with Hydrochloric Acid (HCl) to precipitate the free thiol/thione product.

Caption: Synthesis pathway showing the formation of the thiosemicarbazide intermediate and its subsequent alkaline cyclization to the target triazole thiol.

Experimental Protocols for Characterization

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

A. Melting Point Determination

The melting point is the first line of defense against impurities (e.g., unreacted thiosemicarbazide, which often melts lower).

-

Method: Capillary tube method using a calibrated melting point apparatus (e.g., Stuart SMP30).

-

Rate: 1 °C/min near the expected range (160–180 °C).

-

Acceptance Criteria: A sharp melting range (<2 °C variation). Broadening indicates solvent inclusion or incomplete cyclization.

B. Spectroscopic Validation (NMR & IR)[5][6]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.3–3.5 ppm: Singlet (3H) for N-CH₃ (Methyl group). Note: Shift depends on solvent and concentration.

-

δ 7.4–8.0 ppm: Multiplet (5H) for Ar-H (Phenyl ring).

-

δ 13.0–14.0 ppm: Broad singlet (1H) for SH/NH (Thiol/Thione proton). Disappears on D₂O exchange.

-

-

FT-IR (KBr Pellet):

-

2500–2600 cm⁻¹: Weak S-H stretching vibration (often broad or weak due to thione tautomer).

-

1600–1620 cm⁻¹: C=N stretching of the triazole ring.

-

1100–1200 cm⁻¹: C=S character (thione form).

-

C. Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm (aromatic absorption).

Applications in Drug Discovery

This scaffold is highly versatile due to the reactivity of the thiol (-SH) group, which allows for S-alkylation to create "bitopic" ligands (e.g., for Dopamine D3 receptors) or Schiff bases.

-

S-Alkylation: Reaction with alkyl halides (e.g., 1-bromobutane) in the presence of a base (K₂CO₃) yields S-substituted derivatives.

-

Mannich Bases: Reaction with formaldehyde and secondary amines.

-

Disulfide Formation: Oxidation to form symmetrical or asymmetrical disulfides.

References

- Synthesis and Pharmacological Evaluation:Modi, P. et al. "Synthesis and biological activity of some new 4-substituted-5-aryl-1,2,4-triazole-3-thiols." Journal of Indian Chemical Society, 2002.

-

Dopamine D3 Receptor Ligands: Kumar, V. et al. "Structure-Activity Relationships of 4-Methyl-5-phenyl-triazole-3-thiol Derivatives as D3 Receptor Antagonists." Journal of Medicinal Chemistry, 2017. Link

-

Chemical Properties & CAS Data: PubChem Compound Summary for CID 719799 (4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol). National Center for Biotechnology Information. Link

- Crystallographic Data:Cambridge Structural Database (CSD). Entry for 4-methyl-5-phenyl-1,2,4-triazole-3-thione tautomer.

-

Safety Data Sheet (SDS): Sigma-Aldrich / Merck. Product No. 38942-51-7 .[1][2][6][7] Link

Sources

- 1. Benzohydrazide | CAS#:613-94-5 | Chemsrc [chemsrc.com]

- 2. Methyl isothiocyanate | CAS#:556-61-6 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-2-butene | C5H10 | CID 10553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SodiuM bicarbonate | CAS#:144-55-8 | Chemsrc [chemsrc.com]

- 7. 4-METHYL-3-(METHYLTHIO)-5-PHENYL-4H-1,2,4-TRIAZOLE | 25812-76-4 [chemicalbook.com]

Methodological & Application

Application Note: Synthesis and Isolation of 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Scaffold generation for D3-selective antagonists and antimicrobial agents.

Executive Summary & Strategic Context

The 1,2,4-triazole-3-thiol core is a privileged pharmacophore in medicinal chemistry. Specifically, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol serves as a critical secondary binding fragment (SBF) in the design of bitopic ligands targeting the dopamine D3 receptor, offering a pathway to overcome the promiscuity typically associated with highly conserved aminergic G-protein-coupled receptors (GPCRs)[1][2].

This application note details a robust, field-proven, two-step synthetic protocol to generate 4-methyl-5-phenyl-1,2,4-triazole-3-thiol starting from benzhydrazide. As a Senior Application Scientist, I have structured this guide not just to list the procedural steps, but to elucidate the thermodynamic and kinetic causalities governing the reaction, ensuring a self-validating and highly reproducible workflow.

Mechanistic Rationale & Reaction Causality

The synthesis proceeds via the classic Pellizzari-type cyclization pathway adapted for thiosemicarbazides[3]. It is a bipartite process requiring precise environmental control at each stage:

Phase I: Nucleophilic Addition (Thiosemicarbazide Formation)

The reaction initiates with the condensation of benzhydrazide and methyl isothiocyanate. The terminal nitrogen of the hydrazide fragment is a softer, more powerful nucleophilic center compared to the internal amide nitrogen[4]. Under reflux in a polar protic solvent (absolute ethanol), this terminal amine attacks the highly electrophilic central carbon of the isothiocyanate.

-

Causality Check: Absolute ethanol is chosen over aqueous solvents to strictly prevent the competitive hydrolysis of the moisture-sensitive methyl isothiocyanate[5].

Phase II: Base-Catalyzed Cyclodehydration

The isolated 1-benzoyl-4-methylthiosemicarbazide intermediate is subjected to alkaline cyclization using an 8% aqueous NaOH solution[5][6]. The strong base deprotonates the internal nitrogen, driving an intramolecular nucleophilic attack on the benzoyl carbonyl carbon. Subsequent elimination of a water molecule yields the aromatic 1,2,4-triazole ring.

-

Causality Check: The final product exists as a highly water-soluble sodium thiolate/triazolate salt in the alkaline medium. Acidification with dilute HCl to pH 3–5 is mandatory to shift the equilibrium toward the neutral, water-insoluble thiol/thione tautomer, driving quantitative precipitation[3][5].

Experimental Workflow Visualization

Figure 1: Two-step synthesis workflow of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Parameters

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (for 0.1 mol scale) | Role in Synthesis |

| Benzhydrazide | 136.15 | 1.0 | 13.62 g | Primary Nucleophile |

| Methyl isothiocyanate | 73.12 | 1.0 | 7.31 g | Electrophile |

| Absolute Ethanol | 46.07 | Solvent | 100 mL | Reaction Medium (Step 1) |

| Sodium Hydroxide (8% aq) | 40.00 | Excess | 150 mL | Base Catalyst (Step 2) |

| Hydrochloric Acid (10% aq) | 36.46 | As needed | ~100 mL | Neutralization/Precipitation |

Table 2: Reaction Conditions and Expected Metrics

| Reaction Phase | Temp (°C) | Time (hrs) | In-Process Control (IPC) | Expected Yield (%) |

| Phase I: Addition | 78 (Reflux) | 2 - 4 | TLC (Hexane:EtOAc 1:1) | 85 - 95% |

| Phase II: Cyclization | 100 (Reflux) | 3 - 5 | TLC (DCM:MeOH 9:1) | 65 - 80% |

Step-by-Step Experimental Protocol

Protocol A: Synthesis of 1-Benzoyl-4-methylthiosemicarbazide

This step establishes the linear thioamide precursor required for cyclization.

-

Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent isothiocyanate hydrolysis.

-

Dissolution: Suspend 13.62 g (0.1 mol) of benzhydrazide in 100 mL of absolute ethanol. Stir at room temperature until a homogenous solution/fine suspension is achieved.

-

Addition: Carefully add 7.31 g (0.1 mol) of methyl isothiocyanate to the reaction flask. Safety Note: Methyl isothiocyanate is a potent lachrymator and vesicant; perform this strictly inside a fume hood.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) using an oil bath. Maintain reflux for 2 to 4 hours.

-

In-Process Validation: Monitor the reaction via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The disappearance of the benzhydrazide spot confirms completion[5].

-

Isolation: Remove the flask from the heat and allow it to cool to room temperature. A white to off-white solid will precipitate.

-

Filtration: Collect the crude 1-benzoyl-4-methylthiosemicarbazide via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethanol to remove unreacted starting materials. Dry under vacuum.

Protocol B: Alkaline Cyclization to 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

This step forces the dehydration and ring closure to form the target heterocycle.

-

Alkaline Solubilization: In a 500 mL round-bottom flask, dissolve the intermediate obtained from Protocol A (approx. 0.1 mol) in 150 mL of an 8% aqueous sodium hydroxide solution[5]. The solid will dissolve as the base deprotonates the thiosemicarbazide.

-

Cyclodehydration: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100°C) for 3 to 5 hours[5][6].

-

In-Process Validation: Monitor via TLC (Mobile phase: Dichloromethane/Methanol 9:1). Aliquots must be mini-worked up (acidified with a drop of HCl and extracted with ethyl acetate) before spotting on the TLC plate.

-

Cooling: Once the reaction is complete, remove from heat and cool the alkaline solution to 0–5°C using an ice-water bath.

-

Acidification (Critical Step): While stirring vigorously, slowly add 10% aqueous Hydrochloric Acid dropwise. Continuously monitor the pH using pH paper or a probe. Stop the addition when the pH reaches 3 to 5[3][5].

-

Causality Check: Dropping the pH below 3 is unnecessary and may cause the triazole ring to protonate, increasing its solubility and lowering your yield. A dense white precipitate will form immediately upon reaching the isoelectric point.

-

-

Isolation & Purification: Filter the precipitated 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol under vacuum. Wash the solid thoroughly with distilled water (3 × 50 mL) to remove residual NaCl and HCl.

-

Final Polish: Recrystallize the crude product from a minimal amount of hot ethanol. Dry the purified white crystals in a vacuum oven at 50°C overnight.

References

-

[1] Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC Source: nih.gov URL:[Link]

-

[2] Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC Source: nih.gov URL:[Link]

-

[4] Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

-

[6] Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica Source: derpharmachemica.com URL:[Link]

-

[3] A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace Source: scispace.com URL:[Link]

Sources

- 1. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

Introduction: The Versatility of Acylthiosemicarbazides in Heterocyclic Synthesis

An In-Depth Guide to the Synthetic Pathways of 4-Methyl-1-(phenylcarbonyl)thiosemicarbazide Cyclization for Heterocyclic Scaffolding

4-Methyl-1-(phenylcarbonyl)thiosemicarbazide is a highly versatile precursor in medicinal and organic chemistry. Its structure contains multiple nucleophilic centers and a reactive carbonyl group, making it an ideal starting material for the synthesis of various five-membered heterocyclic compounds. The cyclization of this and related acylthiosemicarbazides serves as a critical gateway to two particularly important classes of heterocycles: 1,2,4-triazoles and 1,3,4-thiadiazoles.[1][2] These scaffolds are ubiquitous in pharmacologically active agents, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]

The strategic importance of these heterocyclic cores in drug development necessitates robust and well-understood synthetic protocols.[5][6] The reaction pathway for the cyclization of an acylthiosemicarbazide is not singular; it is critically dependent on the reaction conditions. The pH of the medium is the primary determinant that directs the intramolecular cyclization to selectively yield either a 1,3,4-thiadiazole or a 1,2,4-triazole derivative.[7][8] This guide provides a detailed exploration of these pH-dependent pathways, offering field-proven protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

Pathway 1: Acid-Catalyzed Cyclization to 2-(Methylamino)-5-phenyl-1,3,4-thiadiazole

Under acidic conditions, the cyclization of 4-methyl-1-(phenylcarbonyl)thiosemicarbazide proceeds via an intramolecular nucleophilic attack of the thione sulfur atom on the protonated carbonyl carbon, followed by dehydration to yield the 1,3,4-thiadiazole ring system.[7][9] Strong dehydrating acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are typically employed to facilitate this transformation.[10] The sulfur atom, being a soft nucleophile, preferentially attacks the hard electrophilic carbonyl carbon under these conditions.

Mechanistic Rationale

The reaction mechanism is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by the key ring-closing step: the nucleophilic thione sulfur attacks the activated carbonyl carbon. A subsequent dehydration cascade, driven by the acidic medium, results in the formation of the stable aromatic 1,3,4-thiadiazole ring.[7]

Caption: Mechanism of acid-catalyzed thiadiazole formation.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is adapted from established methods for the acid-catalyzed cyclization of acylthiosemicarbazides.[7][11]

Materials:

-

4-Methyl-1-(phenylcarbonyl)thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add 10 mmol of 4-methyl-1-(phenylcarbonyl)thiosemicarbazide to 15 mL of concentrated sulfuric acid at 0 °C (ice bath). Stir the mixture gently until the solid is completely dissolved.

-

Reaction: Remove the ice bath and allow the solution to stir at room temperature for 18-24 hours.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Precipitation: After the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker containing approximately 100 g of crushed ice with constant stirring. This will cause the product to precipitate out of the solution.

-

Neutralization & Isolation: The resulting acidic slurry is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Filter the resulting solid precipitate using a Büchner funnel.[7]

-

Washing: Wash the crude product thoroughly with cold distilled water to remove any residual acid and inorganic salts.

-

Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to yield the pure 2-(methylamino)-5-phenyl-1,3,4-thiadiazole.

Data Summary: Acid-Catalyzed Cyclization

| Parameter | Condition | Rationale / Expected Outcome |

| Catalyst | Conc. H₂SO₄ | Acts as both a catalyst and a dehydrating agent.[7] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic dissolution; reaction proceeds efficiently at ambient temperature. |

| Time | 18-24 hours | Allows for the reaction to proceed to completion. Monitor with TLC.[7] |

| Work-up | Ice precipitation | Quenches the reaction and precipitates the product which is insoluble in the aqueous acidic medium. |

| Product | 1,3,4-Thiadiazole | Favored product under acidic conditions.[9][12] |

| Yield | Typically > 70% | Good to excellent yields are generally reported for this transformation. |

Pathway 2: Base-Catalyzed Cyclization to 4-Methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

In an alkaline medium, the cyclization pathway is diverted to produce 1,2,4-triazole derivatives.[13] The base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, facilitates the deprotonation of a nitrogen atom, which then acts as the key nucleophile.[11][14] This intramolecular cyclization results in the formation of a 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which exists in tautomeric equilibrium with its thiol form.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the N-2 or N-4 amide/thioamide proton by the base. The resulting anion facilitates an intramolecular nucleophilic attack by the N-4 nitrogen atom onto the electrophilic carbonyl carbon. This ring-closing step forms a tetrahedral intermediate, which subsequently undergoes dehydration (elimination of a water molecule) to yield the stable 1,2,4-triazole-3-thione ring.[7]

Caption: Mechanism of base-catalyzed triazole formation.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol is based on well-established procedures for synthesizing 1,2,4-triazoles from acylthiosemicarbazides.[7][13]

Materials:

-

4-Methyl-1-(phenylcarbonyl)thiosemicarbazide

-

Sodium Hydroxide (NaOH) solution (e.g., 2N or 8-10% w/v)

-

Hydrochloric Acid (HCl) solution (e.g., 1N or dilute)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, and filtration apparatus

Procedure:

-

Reaction Mixture: Suspend 10 mmol of 4-methyl-1-(phenylcarbonyl)thiosemicarbazide in 20 mL of 2N aqueous sodium hydroxide solution in a round-bottom flask.[7][13]

-

Heating: Attach a reflux condenser and heat the mixture under reflux for 3-4 hours with vigorous stirring. The solid should dissolve as the reaction proceeds. Monitor reaction completion by TLC.

-

Cooling & Acidification: After the reflux period, cool the reaction mixture to room temperature. Transfer the solution to a beaker and place it in an ice bath. Slowly acidify the solution by adding dilute hydrochloric acid dropwise with stirring until the pH is approximately 4-5.[6][7]

-

Isolation: A solid product will precipitate upon acidification. Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing: Wash the precipitate thoroughly with cold distilled water to remove any salts.

-

Purification: Dry the crude product under vacuum. Recrystallize from ethanol or an appropriate solvent to obtain pure 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Data Summary: Base-Catalyzed Cyclization

| Parameter | Condition | Rationale / Expected Outcome |

| Catalyst | Aq. NaOH (2N) | Promotes deprotonation of nitrogen, initiating nucleophilic attack.[14] |

| Temperature | Reflux | Provides the necessary activation energy for cyclization and dehydration. |

| Time | 3-4 hours | Sufficient for complete conversion. Monitor with TLC.[7] |

| Work-up | Acidification | Neutralizes the excess base and precipitates the triazole product, which is less soluble at acidic pH. |

| Product | 1,2,4-Triazole | Favored product under alkaline conditions.[11][13] |

| Yield | Typically > 80% | This cyclization is often very efficient, leading to high yields. |

Pathway 3: Oxidative Cyclization

Oxidative cyclization represents another pathway for the transformation of thiosemicarbazide derivatives. This method often employs oxidizing agents such as ferric chloride (FeCl₃) and can lead to the formation of 1,3,4-thiadiazole derivatives.[15][16] The mechanism is distinct from acid-catalyzed dehydration and is believed to proceed through radical intermediates.[17]

General Workflow & Rationale

The process typically involves dissolving the thiosemicarbazide in a suitable solvent (like ethanol) and treating it with the oxidizing agent. The reaction mechanism is thought to be initiated by a one-electron oxidation of the thiosemicarbazide moiety.[17] The resulting radical cation undergoes intramolecular cyclization, followed by further oxidation and deprotonation to yield the final aromatic heterocyclic product.[16][18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

- 13. tandfonline.com [tandfonline.com]

- 14. brieflands.com [brieflands.com]

- 15. Oxidative cyclization of thiosemicarbazide: a chemodosimetric approach for the highly selective fluorescence detection of cerium(iv) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino...: Ingenta Connect [ingentaconnect.com]

Electrochemical Impedance Spectroscopy (EIS) of Triazole Thiol Inhibitors: Protocols for Surface Characterization and Interfacial Kinetics

Executive Summary

Triazole thiol derivatives—such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT)—are highly potent organic compounds utilized extensively for interfacial protection, corrosion inhibition, and the formation of self-assembled monolayers (SAMs) in biosensor development. Their efficacy stems from a multi-dentate adsorption mechanism that forms a robust, protective dielectric barrier on transition metal surfaces (e.g., copper, carbon steel).

For researchers and materials scientists, Electrochemical Impedance Spectroscopy (EIS) is the gold-standard, non-destructive technique for quantifying the kinetic parameters and dielectric integrity of these inhibitor films. This application note provides an authoritative, self-validating workflow for conducting EIS measurements on triazole thiol films, detailing the mechanistic theory, equivalent circuit modeling, and step-by-step experimental protocols.

Mechanistic Theory of Interfacial Adsorption

The exceptional performance of triazole thiols is governed by their molecular architecture, which features multiple high-electron-density heteroatoms (Nitrogen and Sulfur) and a planar aromatic ring.

Causality of Adsorption:

When a metal electrode (e.g., Copper or Mild Steel) is immersed in a corrosive medium containing a triazole thiol, the initial interaction is often physisorption driven by electrostatic forces between the protonated inhibitor and the charged metal surface 1. This rapidly transitions into chemisorption , where the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring donate unshared electron pairs into the vacant d-orbitals of the metal 2. Furthermore, the

Fig 1. Adsorption mechanism of triazole thiols forming a protective monolayer on metal surfaces.

Impedance Modeling & Circuit Logic

EIS measures the complex impedance

To extract meaningful kinetic data, the system is modeled using a modified Randles Equivalent Electrical Circuit (EEC).

Why use a Constant Phase Element (CPE)?

In ideal systems, the double layer acts as a pure capacitor (

Fig 3. Logical flow of the Randles Equivalent Electrical Circuit (EEC) with a Constant Phase Element.

Self-Validating Experimental Protocol

A rigorous EIS protocol must ensure the system satisfies the criteria of Linearity, Stationarity, and Causality . The following step-by-step methodology guarantees reproducible data for evaluating triazole thiol inhibitors.

Phase 1: Substrate Preparation

-

Mechanical Polishing: Polish the working electrode (e.g., Copper or Carbon Steel) sequentially using SiC abrasive paper (from 400 up to 2000 grit).

-

Fine Polishing: Polish with 1.0 µm and 0.3 µm alumina (

-Al₂O₃) slurries on a microcloth pad until a mirror finish is achieved. -

Cleaning: Sonicate the electrode in absolute ethanol for 5 minutes, followed by ultra-pure deionized water for 5 minutes to remove residual alumina particles. Dry under a stream of high-purity

gas.

Phase 2: Inhibitor Film Assembly

-

Solution Preparation: Prepare the corrosive baseline medium (e.g., 3.5% NaCl or 1.0 M HCl). Dissolve the triazole thiol inhibitor (e.g., AMTT) to create a concentration series (e.g., 0.1 mM to 1.0 mM). Note: Synergistic additives like

can be added to enhance cooperative adsorption5. -

Immersion: Immerse the working electrode into the test solution. Allow the system to incubate. For robust SAM formation, incubation times can range from 1 to 24 hours depending on the application.

Phase 3: EIS Acquisition

-

Cell Setup: Assemble a standard three-electrode cell. Use the modified metal as the Working Electrode (WE), a Platinum mesh or graphite rod as the Counter Electrode (CE), and an Ag/AgCl (saturated KCl) as the Reference Electrode (RE).

-

OCP Stabilization (Crucial Step): Monitor the Open Circuit Potential (OCP) for 30–60 minutes. Self-Validation Check: Do not proceed until the OCP drift is less than

mV/min. A drifting OCP indicates active film restructuring, which violates the stationarity requirement of EIS. -

Frequency Sweep: Apply a small-amplitude sinusoidal AC voltage perturbation of 10 mV (peak-to-peak) at the stabilized OCP. Sweep the frequency logarithmically from

down to

Phase 4: Data Validation & Fitting

-

Kramers-Kronig (K-K) Transform: Before fitting, run a K-K transform on the raw impedance data. If the experimental data deviates significantly from the K-K calculated values, discard the dataset (the system was not stable/linear).

-

Circuit Fitting: Fit the validated data to the

equivalent circuit using complex non-linear least squares (CNLS) regression. Extract

Fig 2. Step-by-step experimental workflow for electrochemical impedance spectroscopy evaluation.

Comparative Efficacy & Data Interpretation

The primary metric of success for a triazole thiol film is its Inhibition Efficiency (IE%) , which is directly proportional to the fractional surface coverage (

Where

Quantitative Performance of Triazole Thiol Inhibitors

| Inhibitor Compound | Substrate | Corrosive Medium | Optimal Conc. | Max IE% (EIS) | Ref |

| AMTT (4-amino-5-methyl-4H-1,2,4-triazole-3-thiol) | Copper | 3.5% NaCl | 0.5 mM | > 94.0% | 2 |

| DBAMTT (Schiff base derivative) | Maraging Steel | 2:1 HCl/H₂SO₄ | 50 ppm | 97.6% | 4 |

| MTATT (Schiff base derivative) | Maraging Steel | 1.0 M HCl | 50 ppm | 96.5% | 4 |

| 4MPT (Mannich base derivative) | C1018 Carbon Steel | 1.0 M HCl | Optimal | 92.8% | 3 |

Data Interpretation Note: When analyzing the Bode phase plots (

References

-

[4] Schiff Bases Derived from Triazoles as Corrosion Inhibitors for Maraging Steel in Acid Mixtures: Experimental and Theoretical Studies. ResearchGate. 4

-

[1] An Overview: Highly Efficient Inhibitors of Carbon Steel. MDPI. 1

-

[3] Corrosion mitigation of carbon steel using triazole Mannich base derivatives: Correlation of electrochemical studies with quantum chemical calculations. Taylor & Francis. 3

-

[2] Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl. ResearchGate.2

-

[5] Enhanced 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Inhibition of Corrosion of Mild Steel in 0.5 M H2SO4 by Cu(II). ResearchGate. 5

Sources

antimicrobial activity of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol derivatives

Application Note: Synthesis, Antimicrobial Evaluation, and Mechanistic Profiling of 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol Derivatives

Executive Summary & Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial pharmacophores. The global spread of drug resistance requires potent new agents, and compounds containing the 1,2,4-triazole ring have proven to be highly privileged scaffolds due to their multidirectional biological activity[1]. The triazole nucleus offers robust metabolic stability, favorable lipophilicity, and a high capacity for diverse non-covalent interactions.

Specifically, 4-methyl-5-phenyl-1,2,4-triazole-3-thiol and its closely related 4-amino analogs exhibit potent broad-spectrum antimicrobial activity[2]. The presence of the exocyclic thiol—which exists in tautomeric equilibrium with its thione form—allows for high-affinity coordination with metalloenzymes, such as fungal lanosterol 14α-demethylase (CYP51) and bacterial DNA gyrase. This application note provides a comprehensive, self-validating workflow for the synthesis, structural characterization, and in vitro antimicrobial screening of these derivatives.

Experimental Workflow & Causality

A rational drug development pipeline requires seamless integration between chemical synthesis and biological evaluation. The workflow below outlines the critical path from precursor assembly to mechanistic profiling, ensuring that each phase informs the next.

Workflow for the synthesis and evaluation of 1,2,4-triazole-3-thiol derivatives.

Detailed Methodologies & Self-Validating Protocols

Protocol 1: Synthesis of the Core Triazole-3-Thiol Scaffold